molecular formula C23H25ClN4O3S B2584959 3-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)propanamide CAS No. 868213-48-3

3-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)propanamide

Cat. No. B2584959
CAS RN: 868213-48-3
M. Wt: 472.99
InChI Key: PHQYEMLNGICAEI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a triazole ring, a sulfanyl group, a methoxyphenyl group, and a tetrahydrofuran group .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the triazole ring, the sulfanyl group, and the tetrahydrofuran group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfanyl group could make it more polar, while the presence of the methoxyphenyl and tetrahydrofuran groups could influence its solubility .

Scientific Research Applications

Docking Studies and Molecular Structure Analysis

Research involving docking studies and the crystal structure of tetrazole derivatives, including those with chlorophenyl and methoxyphenyl groups, provides insights into their potential as COX-2 inhibitors, highlighting their relevance in designing anti-inflammatory drugs. The detailed analysis of their molecular structure and interactions with the cyclooxygenase-2 enzyme underscores the importance of such compounds in medicinal chemistry (Al-Hourani et al., 2015).

Synthesis of Conformationally Constrained Compounds

The synthesis of novel classes of conformationally constrained, masked cysteines, including sulfanyl-aminocyclopropanecarboxylic acids, demonstrates the versatility of such chemical frameworks in drug development. These compounds, through their unique structures, offer potential for the creation of new therapeutic agents with specific biological activities (Clerici et al., 1999).

Antimicrobial Applications

The synthesis and evaluation of formazans and triazole derivatives as antimicrobial agents shed light on the potential of chlorophenyl and methoxyphenyl-containing compounds in combating microbial infections. Studies on such compounds have shown moderate activity against pathogenic strains, indicating their significance in developing new antimicrobial drugs (Sah et al., 2014; Bektaş et al., 2007).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future research directions would depend on the intended use of this compound. If it’s a potential drug, further studies could focus on its pharmacological effects, toxicity, and therapeutic potential .

properties

IUPAC Name

3-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-3-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O3S/c1-30-18-10-6-15(7-11-18)20(13-21(29)25-14-19-3-2-12-31-19)32-23-26-22(27-28-23)16-4-8-17(24)9-5-16/h4-11,19-20H,2-3,12-14H2,1H3,(H,25,29)(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQYEMLNGICAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)NCC2CCCO2)SC3=NNC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)propanamide

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